![molecular formula C6H4IN3O B152598 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 135352-71-5](/img/structure/B152598.png)

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

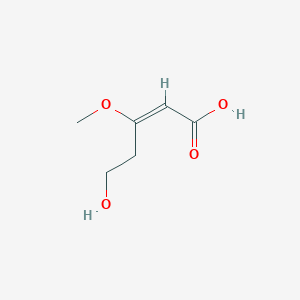

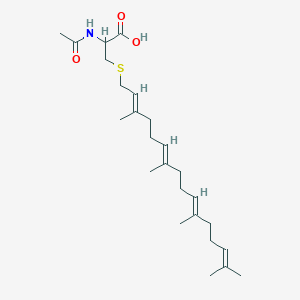

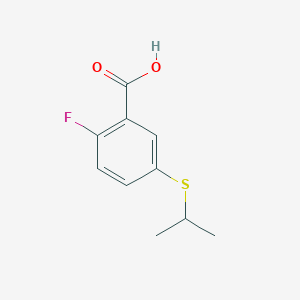

“5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” is a compound with the molecular formula C6H4IN3O . It has a molecular weight of 261.02 g/mol . The IUPAC name for this compound is 5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one .

Molecular Structure Analysis

The molecular structure of “5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” includes an iodine atom attached to a pyrrolopyrimidine core . The InChI string for this compound is InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H, (H2,8,9,10,11) .Physical And Chemical Properties Analysis

The compound “5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” has a topological polar surface area of 57.2 Ų and a complexity of 218 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 .Applications De Recherche Scientifique

Cancer Therapeutics

Pyrrolo[2,3-d]pyrimidines have shown pronounced cytotoxic activity, which has led to interest in their use as cancer therapeutics . Specifically, they have been found to inhibit cell proliferation and induce apoptosis in certain types of cancer cells .

3. Inhibition of Cell Migration and Invasion In addition to their cytotoxic effects, some pyrrolo[2,3-d]pyrimidines have been found to inhibit the migration and invasion of cancer cells . This could potentially limit the spread of cancer within the body.

Fibroblast Growth Factor Receptor Inhibitors

Pyrrolo[2,3-d]pyrimidines have been found to inhibit fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, so targeting these receptors represents an attractive strategy for cancer therapy .

Synthesis of Other Compounds

The 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one compound can serve as a starting material for the synthesis of various other compounds . This makes it a valuable tool in the field of organic chemistry .

Drug Development

Given its potential applications in cancer therapy and radiation protection, 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one could be a promising candidate for drug development . Further research and clinical trials would be needed to explore this potential.

Mécanisme D'action

Target of Action

The primary target of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is Janus kinase 1 (JAK1) . JAK1 is a member of the Janus kinase family, which plays a crucial role in the signaling pathways of various cytokines and growth factors . This compound has also been associated with Bruton’s tyrosine kinase (BTK) , which is significant in B-cell signaling .

Mode of Action

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that rely on JAK1, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of JAK1 affects several biochemical pathways, particularly those involved in cytokine signaling . Cytokines are crucial for cell communication and immune responses. By inhibiting JAK1, this compound can disrupt these pathways, potentially leading to downstream effects such as altered immune responses .

Pharmacokinetics

These tests are crucial for understanding how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The primary result of the action of 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is the inhibition of JAK1 activity . This leads to disruption of cytokine signaling pathways, which can have various molecular and cellular effects depending on the specific pathway and cell type involved .

Orientations Futures

Propriétés

IUPAC Name |

5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYIUMOXLCMESH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CNC2=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447357 |

Source

|

| Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one | |

CAS RN |

135352-71-5 |

Source

|

| Record name | 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

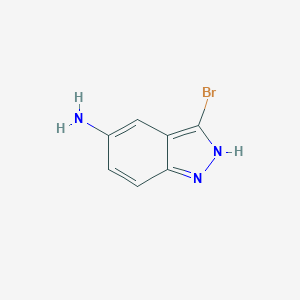

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)